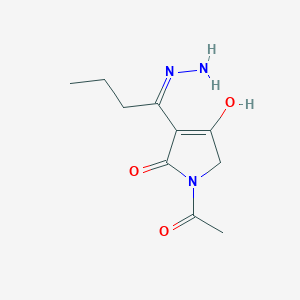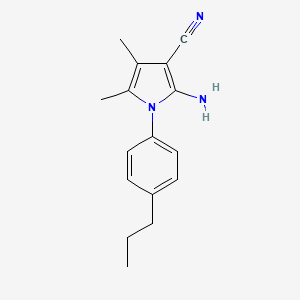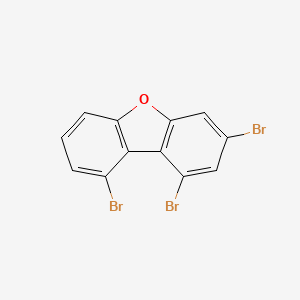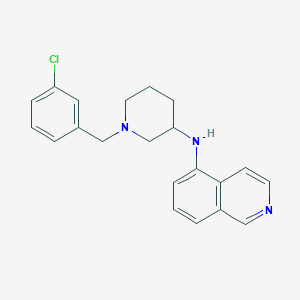
Oxazole-4-carboxamide, N-ethyl-2-(m-fluorophenyl)-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazole-4-carboxamide, N-ethyl-2-(m-fluorophenyl)-5-methyl- is a synthetic organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a carboxamide group, an ethyl group, a fluorophenyl group, and a methyl group attached to the oxazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole-4-carboxamide, N-ethyl-2-(m-fluorophenyl)-5-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an α-haloketone with an amide in the presence of a base. The reaction conditions often include:
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Temperature: Elevated temperatures, typically around 80-120°C.
Catalysts: Bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental safety, often incorporating green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxazole-4-carboxamide, N-ethyl-2-(m-fluorophenyl)-5-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Oxazole-4-carboxamide, N-ethyl-2-(m-fluorophenyl)-5-methyl- has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of Oxazole-4-carboxamide, N-ethyl-2-(m-fluorophenyl)-5-methyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to DNA, or altering cell signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Oxazole-4-carboxamide: Lacks the ethyl, fluorophenyl, and methyl groups.
N-ethyl-2-(m-fluorophenyl)-5-methyl-oxazole: Similar structure but different functional groups.
2-(m-fluorophenyl)-5-methyl-oxazole: Lacks the carboxamide and ethyl groups.
Uniqueness
Oxazole-4-carboxamide, N-ethyl-2-(m-fluorophenyl)-5-methyl- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other oxazole derivatives.
Propiedades
Número CAS |
69382-13-4 |
|---|---|
Fórmula molecular |
C13H13FN2O2 |
Peso molecular |
248.25 g/mol |
Nombre IUPAC |
N-ethyl-2-(3-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C13H13FN2O2/c1-3-15-12(17)11-8(2)18-13(16-11)9-5-4-6-10(14)7-9/h4-7H,3H2,1-2H3,(H,15,17) |
Clave InChI |
XDOGKNJKYNWTGB-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C1=C(OC(=N1)C2=CC(=CC=C2)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3,4-Dihydro-2H-pyrrol-2-yl)benzo[d]thiazole](/img/structure/B12886870.png)
![3-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)aniline](/img/structure/B12886878.png)
![4-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)benzaldehyde](/img/structure/B12886882.png)


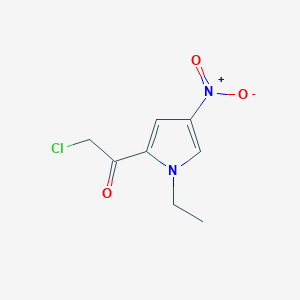
![4-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B12886920.png)
![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12886925.png)
